The compound can be synthesized from dehydroepiandrosterone or other steroid precursors through various chemical reactions involving acetylation and bromination steps. The synthesis routes often utilize reagents like acetic anhydride and N-bromosuccinimide, highlighting its accessibility in laboratory settings.
3-Acetoxyandrosta-5-ene-17-one is classified as:
The synthesis of 3-Acetoxyandrosta-5-ene-17-one typically involves several key steps:
For example, in one synthetic route, dehydroepiandrosterone is treated with acetic anhydride in dichloromethane, yielding a high yield of the acetoxy derivative after workup and purification steps such as chromatography .
The molecular formula of 3-Acetoxyandrosta-5-ene-17-one is CHO. Its structure features:
The compound exhibits specific physical properties such as:
3-Acetoxyandrosta-5-ene-17-one can participate in various chemical reactions:
For instance, treatment with potassium hydroxide in methanol can facilitate deacetylation and lead to the formation of hydroxy derivatives, which may exhibit different biological activities .
The mechanism of action of 3-Acetoxyandrosta-5-ene-17-one primarily involves its interaction with androgen receptors. Upon binding to these receptors, it initiates a cascade of biological effects that include:
Studies have shown that compounds with similar structures exhibit significant anabolic activity, underscoring their potential use in clinical settings .
3-Acetoxyandrosta-5-ene-17-one is characterized by:
The chemical properties include:
Relevant data from spectral analysis (NMR, IR) confirm its structural integrity and functional groups .
3-Acetoxyandrosta-5-ene-17-one has several applications:
3β-Acetoxyandrosta-5-ene-17-one (abbreviated as ADEK in literature) functions as a potent steroidal antiandrogen by competitively inhibiting androgen binding to the androgen receptor. In whole-cell binding assays using COS-1 cells transfected with wild-type androgen receptor, ADEK displaces radiolabeled synthetic androgen methyltrienolone (R1881) with an IC50 of approximately 100 nM. This displacement occurs in a dose-dependent manner, with near-complete inhibition observed at 10 μM concentrations [1]. Kinetic analyses reveal that ADEK reduces androgen receptor binding capacity (Bmax) without altering receptor affinity (Kd), suggesting classic competitive inhibition. Structural studies indicate that modifications at the C3 (acetoxy group) and C17 (ethylene ketal) positions are critical for this high-affinity interaction, distinguishing it from endogenous androgens like dihydrotestosterone [1] [4].
Table 1: Binding Kinetics of ADEK Versus Reference Androgens/Antiandrogens
Compound | IC50 (nM) | Binding Capacity Reduction |
---|---|---|
ADEK | 100 | >90% at 10μM |
Dihydrotestosterone | 5 | None |
Hydroxyflutamide | 2500 | 70% at 10μM |
Bicalutamide | 150 | 85% at 10μM |
ADEK suppresses dihydrotestosterone-induced transactivation of both wild-type and mutant androgen receptors in prostate cancer cell lines. In PC-3 cells transiently transfected with wild-type androgen receptor and an androgen response element-driven luciferase reporter, 1 μM ADEK reduced dihydrotestosterone (1 nM)-induced transactivation by 70%. This suppression exceeded that of structurally similar compounds lacking the C17 ethylene ketal group (e.g., compounds 14, 16, 17), which showed ≤30% inhibition [1]. In LNCaP cells (androgen receptor T877A mutant), ADEK (10 μM) suppressed dihydrotestosterone-induced transactivation by 83%, outperforming hydroxyflutamide which exhibited full agonist activity at this concentration. The coactivator ARA70 enhanced antiandrogen agonist activity of hydroxyflutamide and bicalutamide by 5-12 fold but increased ADEK's activity by less than 2-fold, confirming its low intrinsic agonist potential [1] [2].
As prostate-specific antigen is an androgen receptor-responsive gene, ADEK's effect on prostate-specific antigen expression provides a functional biomarker of androgen receptor antagonism. Western blot analyses in LNCaP cells demonstrated that dihydrotestosterone (1 nM) increased prostate-specific antigen expression by 4.3-fold. Cotreatment with ADEK (10 μM) reduced this induction by 85%, comparable to castration levels. At the transcriptional level, ADEK suppressed prostate-specific antigen promoter-driven luciferase activity by 78% in androgen receptor-transfected PC-3 cells treated with dihydrotestosterone [1]. This contrasts with hydroxyflutamide, which increased prostate-specific antigen expression in LNCaP cells by 20% at 10 μM due to its partial agonist activity in androgen receptor mutant backgrounds [1] [10].
A critical limitation of first-generation antiandrogens is their tendency to function as agonists in androgen receptor mutants. ADEK exhibits minimal agonist switching in common prostate cancer androgen receptor variants. In COS-1 cells expressing the T877A androgen receptor mutation (prevalent in LNCaP), 1 μM ADEK induced only 15% of the transcriptional activity observed with dihydrotestosterone. Under identical conditions, hydroxyflutamide and bicalutamide exhibited 65% and 40% agonist activity, respectively [1] [10]. Molecular dynamics simulations suggest that the steroidal backbone of ADEK maintains antagonist conformation in mutant androgen receptor ligand-binding domains by preventing helix 12 stabilization in the active coactivator-binding position. This contrasts with nonsteroidal antiandrogens, whose flexible structures permit agonist repositioning in mutated pockets [4] [10].
ADEK uniquely inhibits adrenal androgen androstenediol-induced androgen receptor signaling, a pathway resistant to conventional antiandrogens. In androgen receptor-transfected PC-3 cells, androstenediol (100 nM) induced a 6.5-fold increase in androgen response element reporter activity. While hydroxyflutamide and bicalutamide reduced this by only 15-20%, ADEK (1 μM) suppressed androstenediol-induced transactivation by 87% [1] [8]. This activity stems from ADEK's dual capability: 1) direct competitive displacement of androstenediol from the androgen receptor ligand-binding domain, and 2) inhibition of 3β-hydroxysteroid dehydrogenase type 1-mediated conversion of dehydroepiandrosterone to androstenediol in prostate tissue. The latter effect disrupts the intratumoral "backdoor pathway" of dihydrotestosterone synthesis from adrenal precursors [1] [8] [9].
Table 2: Inhibition of Adrenal Androgen Signaling by Antiandrogens
Antiandrogen | Androstenediol-Induced AR Activation (% Suppression at 1μM) |
---|---|
ADEK | 87% |
Hydroxyflutamide | 18% |
Bicalutamide | 22% |
Structurally, ADEK differs fundamentally from non-steroidal antiandrogens through its androstane backbone, enabling distinct interactions with the androgen receptor ligand-binding domain. Whereas hydroxyflutamide and bicalutamide bind predominantly to helices 3, 5, and 11 via hydrophobic interactions, ADEK forms hydrogen bonds with Asn705 and Thr877 through its C3 acetoxy and C17 ketal groups. This alternative binding mode underlies ADEK’s reduced agonist conversion in androgen receptor mutants [1] [4] [6]. Functionally, ADEK shows equivalent maximum antagonism to bicalutamide but achieves it at lower concentrations (IC90 of 500 nM vs. 2.5 μM for bicalutamide). Critically, ADEK maintains >80% suppression of dihydrotestosterone signaling even after 72-hour continuous exposure in LNCaP cells, whereas bicalutamide loses 50% efficacy due to adaptive agonist switching [1] [10]. Unlike non-steroidal agents, ADEK does not induce prostate-specific antigen rebound in xenograft models, reflecting its low withdrawal syndrome potential [1] [3].
ADEK demonstrates activity in androgen-independent prostate cancer models by targeting residual androgen receptor signaling. In LNCaP cells adapted to androgen-depleted media, ADEK (10 μM) inhibited cell proliferation by 75% over 96 hours, compared to 45% inhibition by equimolar bicalutamide [1]. This correlates with suppression of androgen receptor target genes beyond prostate-specific antigen, including TMPRSS2 and FKBP5. Additionally, ADEK reduces androgen receptor protein levels by 40% in castration-resistant xenografts through enhanced ubiquitin-mediated degradation, a mechanism not observed with first-generation antiandrogens [1] [9]. In rat models of androgen-independent prostate cancer, 28-day administration of 0.1% dietary ADEK reduced ventral prostate weight by 26% and seminal vesicle weight by 29%, indicating sustained antiandrogenic activity despite adrenal androgen presence. No compensatory androgen receptor upregulation occurred, contrasting with the 2.5-fold androgen receptor increase seen with hydroxyflutamide [3] [10]. These effects position ADEK as a multi-mechanistic suppressor of castration-resistant progression.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: